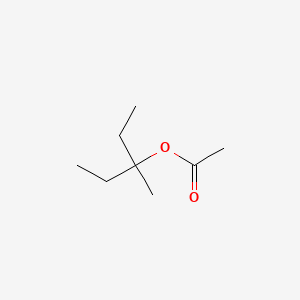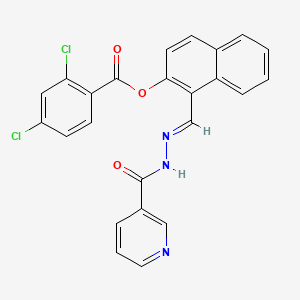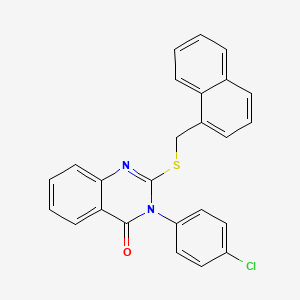
3-Pentanol, 3-methyl-, 3-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1-methylpropyl acetate is an organic compound with the molecular formula C8H16O2. It is an ester, which is a type of chemical compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
準備方法
Synthetic Routes and Reaction Conditions
1-Ethyl-1-methylpropyl acetate can be synthesized through the esterification reaction between 1-ethyl-1-methylpropanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion. The general reaction is as follows:
1-Ethyl-1-methylpropanol+Acetic Acid→1-Ethyl-1-methylpropyl acetate+Water
Industrial Production Methods
In industrial settings, the production of 1-ethyl-1-methylpropyl acetate may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield .
化学反応の分析
Types of Reactions
1-Ethyl-1-methylpropyl acetate primarily undergoes hydrolysis reactions, where it reacts with water to form the corresponding alcohol and acetic acid. This reaction can be catalyzed by either acids or bases.
Common Reagents and Conditions
Acidic Hydrolysis: In the presence of a strong acid like hydrochloric acid, the ester bond is cleaved, resulting in the formation of 1-ethyl-1-methylpropanol and acetic acid.
Basic Hydrolysis (Saponification): When treated with a strong base like sodium hydroxide, the ester is converted into the sodium salt of acetic acid and 1-ethyl-1-methylpropanol.
Major Products Formed
Acidic Hydrolysis: 1-Ethyl-1-methylpropanol and acetic acid.
Basic Hydrolysis: Sodium acetate and 1-ethyl-1-methylpropanol.
科学的研究の応用
1-Ethyl-1-methylpropyl acetate has various applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the extraction and purification of biological compounds.
Medicine: Its derivatives may be explored for potential pharmaceutical applications.
Industry: It is used in the production of fragrances, flavorings, and as a solvent in coatings and inks
作用機序
The mechanism of action of 1-ethyl-1-methylpropyl acetate involves its interaction with various molecular targets depending on its application. For instance, as a solvent, it facilitates the dissolution of other compounds by reducing intermolecular forces. In biological systems, it may interact with enzymes or cellular membranes, altering their properties and functions .
類似化合物との比較
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Isobutyl acetate: Similar ester with a different branching in the alkyl chain.
Methyl butyrate: Another ester with a different carboxylic acid component.
Uniqueness
1-Ethyl-1-methylpropyl acetate is unique due to its specific alkyl branching, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This uniqueness makes it suitable for specific applications where other esters may not be as effective .
特性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
3-methylpentan-3-yl acetate |
InChI |
InChI=1S/C8H16O2/c1-5-8(4,6-2)10-7(3)9/h5-6H2,1-4H3 |
InChIキー |
DDQMXZFITHIRCN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide](/img/structure/B12012730.png)
![11-Oxo-6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]quinoxalin-11-ium-5-olate](/img/structure/B12012747.png)




![3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12012776.png)
![ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012782.png)

![[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12012794.png)
